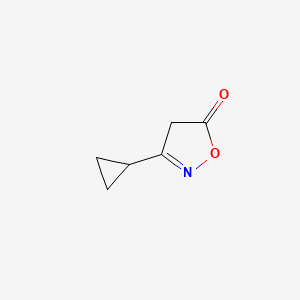
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (NAC) is an amine compound that has been studied extensively due to its potential applications in biochemistry and physiology. NAC is a versatile compound with a wide range of applications in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Fluorescence Properties and Crystal Structure
A study by T. Xi (2008) explored the synthesis, crystal structure, and fluorescence property of a complex formed with a similar compound, highlighting its strong fluorescence intensity compared to the ligand. This compound demonstrates potential applications in materials science, particularly in the development of new fluorescent materials for imaging and sensor technology (Xi, 2008).
Coordination Chemistry and Macrocyclic Ligands
Research by Lodeiro et al. (2004) introduced a new family of NxOy pyridine-containing macrocycles synthesized through reactions involving N,N-bis(3-aminopropyl)methylamine. These macrocycles have diverse coordination possibilities, indicating their utility in designing novel coordination compounds with potential applications in catalysis and material science (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Electrochemical Properties
Another study focused on the synthesis, crystal structure, and electrochemical properties of a Cu(II) complex with 3-ethoxysalicylaldehyde-N,N-bis(3-aminopropyl)methylamine. This research is crucial for understanding the electrochemical behavior of such complexes, which could have implications for their use in electrochemical sensors and catalysis (Tai, Liu, & Zhao, 2015).
Porous Frameworks and Molecular Binding
Maji et al. (2001) described a novel porous framework of copper(II) showcasing a unique coordination mode, with implications for gas storage, separation technologies, and catalysis. The ability to form a one-dimensional chain structure through π-π stacking enhances its potential as a material for molecular recognition and binding (Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001).
Biochemical Applications and Polyamine Biosynthesis
A study on polyamine biosynthesis highlighted the role of aminopropyltransferases in synthesizing spermidine, spermine, and thermospermine, demonstrating the biochemical significance of compounds related to N-(3-aminopropyl)-N-cyclohexyl-N-methylamine in living organisms. This research has implications for understanding metabolic pathways and could inform the development of biochemical tools and therapeutics (Fontecave, Atta, & Mulliez, 2004).
Propiedades
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOODZUIQBJNDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427959 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
CAS RN |
26735-20-6 |
Source


|
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)










